3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-hydroxybenzyl alcohol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or sulfonates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the azetidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar hydroxyl group but lacks the azetidine ring.
Azetidine-2-carboxylic acid: Contains the azetidine ring but lacks the hydroxyl group and ester functionality.
Uniqueness
3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the hydroxyl group, azetidine ring, and ester functionality. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-[(4-hydroxyphenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-8-11(9-16)10-19-13-6-4-12(17)5-7-13/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
ZHVJMAPRJPOPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
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